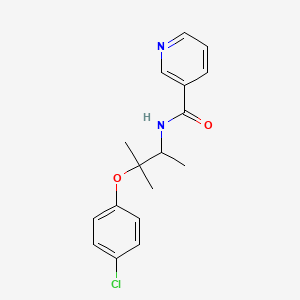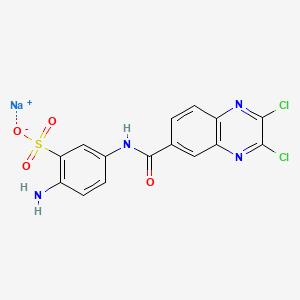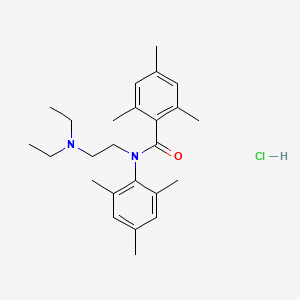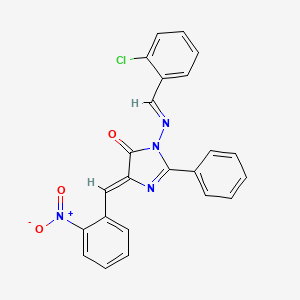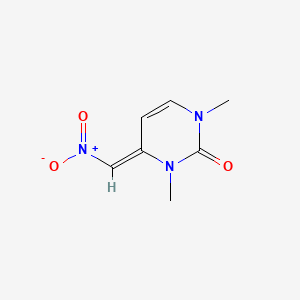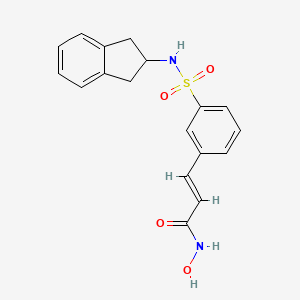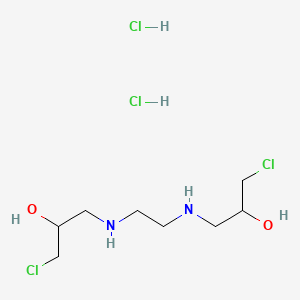
Ferric enterobactin ion
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ferric enterobactin ion is a complex formed between ferric ion (Fe³⁺) and enterobactin, a siderophore produced by bacteria such as Escherichia coli. Enterobactin is a triscatechol derivative of a cyclic triserine lactone, known for its high affinity for ferric ions. This complex plays a crucial role in microbial iron transport, facilitating the uptake of iron in environments where it is scarce .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ferric enterobactin ion involves the formation of enterobactin followed by its complexation with ferric ions. Enterobactin is synthesized through the enzymatic assembly of three molecules of 2,3-dihydroxybenzoic acid (DHB) and L-serine, catalyzed by nonribosomal peptide synthetases. The final step involves the cyclization of the linear trimer to form the trilactone structure .
Industrial Production Methods: Industrial production of this compound is not common due to its specific biological role. laboratory synthesis can be scaled up using biotechnological methods involving genetically engineered bacteria that overproduce enterobactin, which can then be purified and complexed with ferric ions .
化学反応の分析
Types of Reactions: Ferric enterobactin ion primarily undergoes complexation and redox reactions. The complexation reaction involves the binding of ferric ions to the catecholate groups of enterobactin. Redox reactions can occur under certain conditions, leading to the reduction of ferric ions to ferrous ions (Fe²⁺) .
Common Reagents and Conditions:
Complexation: Ferric chloride (FeCl₃) is commonly used as the ferric ion source.
Redox Reactions: Reducing agents such as ascorbic acid can be used to reduce ferric ions to ferrous ions.
Major Products:
Complexation: this compound (FeEnt).
Redox Reactions: Ferrous enterobactin ion (Fe²⁺Ent).
科学的研究の応用
Ferric enterobactin ion has several applications in scientific research:
作用機序
Ferric enterobactin ion exerts its effects through high-affinity binding to ferric ions, facilitating their transport across bacterial membranes. The complex is recognized by specific outer-membrane receptors (e.g., FepA in Escherichia coli) and transported into the periplasm via the TonB-dependent transport system. Once inside the cell, ferric ions are released from enterobactin through hydrolysis or reduction, making them available for cellular processes .
類似化合物との比較
Ferric enterobactin ion is unique due to its high stability and specificity for ferric ions. Similar compounds include:
Bacillibactin: A triscatecholamide trilactone siderophore produced by Bacillus subtilis.
Corynebactin: A trithreonine triscatechol derivative lactone found in Gram-positive bacteria.
This compound stands out due to its remarkable stability and efficiency in iron transport, making it a valuable model for studying microbial iron acquisition .
特性
CAS番号 |
61481-53-6 |
|---|---|
分子式 |
C30H21FeN3O15-3 |
分子量 |
719.3 g/mol |
IUPAC名 |
3-[[(3S,7S,11S)-7,11-bis[(2,3-dioxidobenzoyl)amino]-2,6,10-trioxo-1,5,9-trioxacyclododec-3-yl]carbamoyl]benzene-1,2-diolate;iron(3+) |
InChI |
InChI=1S/C30H27N3O15.Fe/c34-19-7-1-4-13(22(19)37)25(40)31-16-10-46-29(44)18(33-27(42)15-6-3-9-21(36)24(15)39)12-48-30(45)17(11-47-28(16)43)32-26(41)14-5-2-8-20(35)23(14)38;/h1-9,16-18,34-39H,10-12H2,(H,31,40)(H,32,41)(H,33,42);/q;+3/p-6/t16-,17-,18-;/m0./s1 |
InChIキー |
NGILTSZTOFYVBF-UVJOBNTFSA-H |
異性体SMILES |
C1[C@@H](C(=O)OC[C@@H](C(=O)OC[C@@H](C(=O)O1)NC(=O)C2=C(C(=CC=C2)[O-])[O-])NC(=O)C3=C(C(=CC=C3)[O-])[O-])NC(=O)C4=C(C(=CC=C4)[O-])[O-].[Fe+3] |
正規SMILES |
C1C(C(=O)OCC(C(=O)OCC(C(=O)O1)NC(=O)C2=C(C(=CC=C2)[O-])[O-])NC(=O)C3=C(C(=CC=C3)[O-])[O-])NC(=O)C4=C(C(=CC=C4)[O-])[O-].[Fe+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



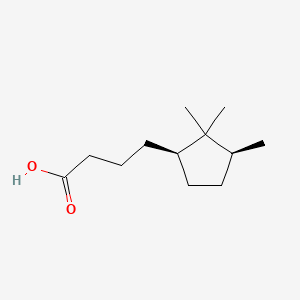
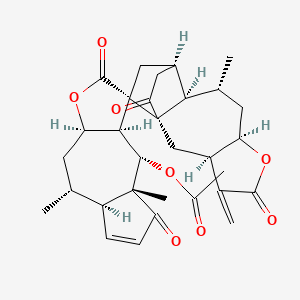

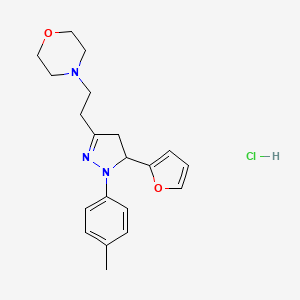
![2-tert-butyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12782149.png)
